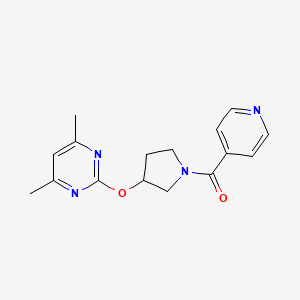
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone, also known as DMPPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Bioactive Pyrimidine Derivatives
Pyrimidine derivatives are known for their wide range of biological activities. The dimethylpyrimidin-2-yl moiety in the compound can be utilized to synthesize novel bioactive pyrimidine derivatives with potential medicinal applications . These derivatives could exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer properties .
Antimicrobial and Antifungal Applications
The pyrimidine component of the compound is associated with antimicrobial and antifungal properties. It could serve as a precursor or a reagent in the synthesis of compounds targeting microbial and fungal infections . Research into the antimicrobial properties of pyrimidine derivatives could lead to the development of new treatments for resistant strains of bacteria and fungi .
Drug Discovery: Pyrrolidine Scaffold
The pyrrolidine ring is a common scaffold in drug discovery due to its versatility and presence in biologically active compounds. This compound, with its pyrrolidine structure, could be used to explore pharmacophore space and contribute to the stereochemistry of potential drug candidates . It may also aid in the development of drugs with improved pharmacokinetic profiles .
Synthesis of Thiazolidine Derivatives
Thiazolidine derivatives have a broad range of biological properties, including antibacterial, antimicrobial, antifungal, antioxidant, analgesic, anti-inflammatory, and antiviral activities. The compound could be used to synthesize new thiazolidine derivatives, potentially leading to the discovery of novel therapeutic agents .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a protein target. The compound could be used in molecular docking studies to understand its binding affinity and mode of action, which is crucial in the design of drugs with specific target selectivity .
Density Functional Theory (DFT) Studies
DFT studies are essential for understanding the electronic structure and properties of molecules. This compound could be used in DFT calculations to predict its reactivity, stability, and interaction with other molecules, which is valuable in the design of materials and drugs .
Antioxidant Potential
Compounds with antioxidant properties are important in preventing oxidative stress-related diseases. The pyrimidine and pyrrolidine components of this compound suggest potential antioxidant activity, which could be explored for therapeutic applications .
Propiedades
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-14-5-8-20(10-14)15(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQJSZBPIDEDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)


![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)
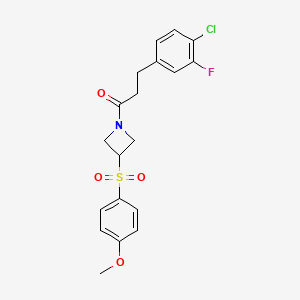
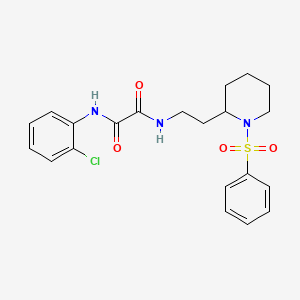

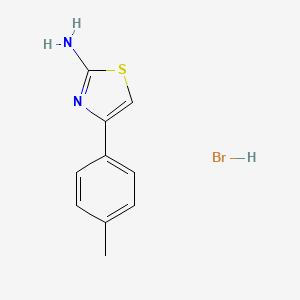
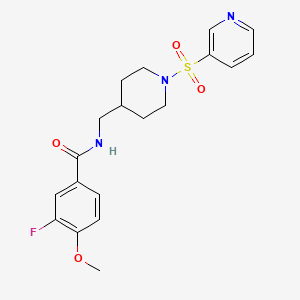
![Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2858296.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)
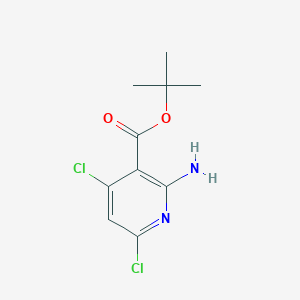
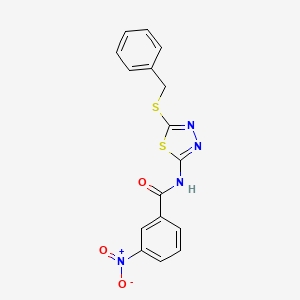
![(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2858306.png)